molecular formula C5H5F3O3 B3045971 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one CAS No. 117192-54-8

5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one

Cat. No. B3045971
CAS RN: 117192-54-8
M. Wt: 170.09 g/mol
InChI Key: QYWWZFJVMSFHSP-UHFFFAOYSA-N
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Description

Compounds like “5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one” belong to a class of organic compounds known as furans . Furans are heterocyclic compounds with a 5-membered aromatic ring and an oxygen .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with aromatic amines . For example, the reaction of 5-substituted 4,4,4-trichloroacetylfuran-2,3-diones with aromatic amines resulted in the synthesis of 4-substituted 5-hydroxy-5-(trichloromethyl)dihydrofuran-2,3-diones .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. The structure of similar compounds, such as 5-(Hydroxymethyl)-2-furaldehyde, is available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of furans, they can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For similar compounds, such as 5-(Hydroxymethyl)-2-furaldehyde, these properties include molecular weight, phase change data, and more .

Scientific Research Applications

Biomass-Derived Product Synthesis

5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one is relevant in the synthesis of biomass-derived products. Ryabukhin et al. (2016) investigated the reaction of 5-hydroxymethylfurfural (5-HMF) with arenes, showcasing possibilities for organic synthesis using biomass-derived 5-HMF and 2,5-DFF (Ryabukhin et al., 2016).

Stereoselective Synthesis

5-(Trifluoromethyl)dihydrofuran-2-one has been utilized in the stereoselective synthesis of enantiomers. Bravo et al. (2002) synthesized both enantiomers of this compound, highlighting its application in creating specific molecular configurations (Bravo et al., 2002).

Synthesis of 2-(Trifluoroacetyl)chromones and Related Compounds

Irgashev et al. (2009) demonstrated the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These compounds were produced via the Claisen condensation of acetophenones, indicating the compound's role in complex organic syntheses (Irgashev et al., 2009).

Catalytic Conversion in Biomass-Derived Furanic Compounds

Nakagawa et al. (2013) explored the catalytic conversion of furanic compounds derived from biomass, including 5-hydroxymethylfurfural. Their study adds to the understanding of how this compound can be transformed into various important chemicals (Nakagawa et al., 2013).

Application in Electrocatalytic Hydrogenation

Kwon et al. (2015) studied the electrocatalytic hydrogenation of 5-hydroxymethylfurfural, a reaction in which 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one can be a relevant intermediate. This hydrogenation process is significant in converting HMF into various useful products (Kwon et al., 2015).

Conversion to High-Value Chemicals

Xia et al. (2018) highlighted the conversion of 5-hydroxymethylfurfural to high-value chemicals, emphasizing the potential of this compound in the production of a wide variety of valuable chemicals (Xia et al., 2018).

Synthesis of CF3-Containing N-Heterocycles

Bazhin et al. (2015) described new synthetic routes to trifluoromethylated N-heterocycles using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one. This study opens avenues for the creation of diverse molecular structures using this compound (Bazhin et al., 2015).

Bioactive Compound Synthesis

Lu et al. (2011) isolated new bioactive compounds from an endophytic fungus, including derivatives of dihydrofuran-2(3H)-one. These findings contribute to the understanding of bioactive compound synthesis from natural sources (Lu et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is often determined through biological testing and is not available for all compounds .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Information on the safety and hazards of a specific compound is often available from material safety data sheets (MSDS) and other regulatory bodies .

Future Directions

The future directions in the study of a compound often depend on its potential applications. For example, furan derivatives have been studied for their potential use in pharmacology, agrochemistry, chemical analysis, and synthesis .

properties

IUPAC Name

5-hydroxy-5-(trifluoromethyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c6-5(7,8)4(10)2-1-3(9)11-4/h10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWWZFJVMSFHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554087
Record name 5-Hydroxy-5-(trifluoromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one

CAS RN

117192-54-8
Record name 5-Hydroxy-5-(trifluoromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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